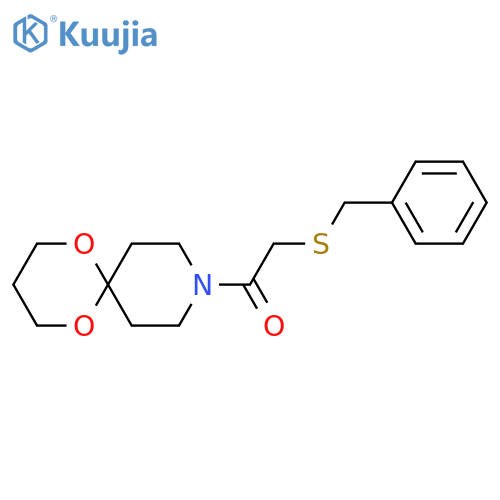

Cas no 1351609-77-2 (2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one)

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one

- 2-benzylsulfanyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

- AKOS024532536

- 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one

- F6118-0116

- 2-(benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

- 1351609-77-2

- VU0532385-1

-

- インチ: 1S/C17H23NO3S/c19-16(14-22-13-15-5-2-1-3-6-15)18-9-7-17(8-10-18)20-11-4-12-21-17/h1-3,5-6H,4,7-14H2

- InChIKey: LRFNAOVCCOTQSJ-UHFFFAOYSA-N

- SMILES: C(=O)(N1CCC2(OCCCO2)CC1)CSCC1=CC=CC=C1

計算された属性

- 精确分子量: 321.13986477g/mol

- 同位素质量: 321.13986477g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 22

- 回転可能化学結合数: 4

- 複雑さ: 355

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- XLogP3: 2.2

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6118-0116-15mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-4mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-30mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-10mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-20mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-5μmol |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-2μmol |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-1mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-5mg |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6118-0116-20μmol |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}ethan-1-one |

1351609-77-2 | 20μmol |

$79.0 | 2023-09-09 |

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one 関連文献

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-oneに関する追加情報

Introduction to 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one (CAS No. 1351609-77-2) and Its Applications in Modern Chemical Biology

The compound 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one, identified by its CAS number 1351609-77-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This spirocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising biological activities, making it a subject of intense interest for researchers exploring novel therapeutic agents.

The molecular framework of this compound is characterized by a spirocyclic core, consisting of a bicyclic system that intertwines an oxacycloalkane ring with an azacycloalkane moiety. This structural motif is not only intriguing from a chemical perspective but also offers a scaffold that can be modulated to enhance specific biological interactions. The presence of a benzylsulfanyl group at the terminal position further contributes to the compound's pharmacophoric potential, enabling interactions with biological targets such as enzymes and receptors.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. The spirocyclic structure of 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one imparts rigidity to the molecule, which can be advantageous in optimizing drug-like properties such as solubility, metabolic stability, and cell permeability. These attributes are crucial for the development of effective pharmaceutical agents that can traverse biological membranes and reach their intended targets with minimal degradation.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of the sulfonamide moiety and the spirocyclic core creates multiple opportunities for hydrogen bonding and hydrophobic interactions with biological targets. This dual functionality has been exploited in various research endeavors to develop molecules with enhanced binding affinity and selectivity for therapeutic targets such as kinases, proteases, and other enzymes involved in critical biological pathways.

Recent studies have highlighted the role of sulfonamide derivatives in medicinal chemistry due to their broad spectrum of biological activities. The benzylsulfanyl group in 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one contributes to its pharmacological profile by facilitating interactions with specific residues in target proteins. This interaction can modulate enzyme activity or receptor binding, leading to therapeutic effects that are relevant in conditions such as inflammation, cancer, and neurological disorders.

The spirocyclic nature of the compound also lends itself to conformational flexibility, which can be exploited to optimize pharmacokinetic properties. By fine-tuning the substituents around the spirocenter, researchers can influence solubility, bioavailability, and metabolic clearance rates. These factors are essential for translating promising preclinical findings into effective clinical therapies.

Moreover, the oxacycloalkane and azacycloalkane moieties contribute to the overall stability of the molecule under physiological conditions. This stability is critical for ensuring that the compound remains active during storage and administration, without undergoing degradation that could compromise its therapeutic efficacy.

From a synthetic chemistry perspective, 2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one represents an excellent example of how complex molecular architectures can be constructed through multi-step organic synthesis. The synthesis involves key transformations such as spirocyclization reactions and sulfonamide formation, which are well-established in synthetic organic chemistry but continue to be refined for improved efficiency and yield.

The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. The unique structural features of spirocyclic compounds make them attractive candidates for designing novel materials with tailored properties. For instance, these molecules could be incorporated into polymers or coatings to enhance durability or biocompatibility.

In conclusion,2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one (CAS No. 1351609-77-2) is a multifaceted compound with significant promise in chemical biology and drug discovery. Its unique structural features, combined with its favorable physicochemical properties and potential biological activities, make it a valuable asset for researchers exploring novel therapeutic agents. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens,this compound is poised to play a pivotal role in shaping the future of medicinal chemistry.

1351609-77-2 (2-(benzylsulfanyl)-1-{1,5-dioxa-9-azaspiro5.5undecan-9-yl}ethan-1-one) Related Products

- 151692-56-7(1,3-Benzodioxole-5-carboxaldehyde, 6-ethynyl-)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)

- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 2137804-43-2(1-(2,6-dimethyloxan-4-yl)methyl-1H-1,2,4-triazol-3-amine)